Sodiumcaproyl-Sarcosinat

Übersicht

Beschreibung

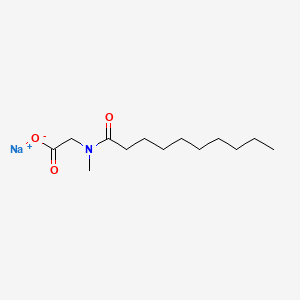

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine, an amino acid that occurs naturally in the body. It is commonly used in personal care products such as shampoos, toothpastes, and other cleansing products due to its mildness and effective foaming properties. This compound is known for its ability to reduce surface tension, making it an excellent cleansing agent.

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

Sodiumcaproyl-Sarcosinat kann bei der Bildung von katanionischen Tensidsystemen verwendet werden, die als Wirkstoffträger eingesetzt werden . Diese Systeme können bei der gezielten und kontrollierten Freisetzung von Medikamenten helfen, ihre therapeutische Wirksamkeit verbessern und Nebenwirkungen reduzieren.

Biomedizinische Anwendungen

Diese Verbindung kann in Kombination mit Tonmineralien zu neuen Materialien mit möglichen Anwendungen in der Medizin führen . Tonmineralien sind mit organischen Geweben verträglich und haben verschiedene biomedizinische Anwendungen, darunter Wundheilung, Knochenregeneration und Wirkstoffabgabe.

Abwasserbehandlung

This compound kann in der Abwasserbehandlung verwendet werden . Die Tensideigenschaften dieser Verbindung können bei der Entfernung von Schadstoffen aus Abwasser helfen und zum Umweltschutz beitragen.

Antibakterielle Anwendungen

Die Studie deutet auch auf mögliche antibakterielle Anwendungen von this compound hin . Dies könnte besonders nützlich bei der Entwicklung von antibakteriellen Beschichtungen und Reinigungsprodukten sein.

Kosmetische Formulierungen

Sodium N-Decanoylsarcosinat wird in einer Reihe von kosmetischen Formulierungen verwendet . Es ist mild, weniger hautreizend, leicht biologisch abbaubar und viele von ihnen besitzen antimikrobielle Aktivitäten . Sie werden als Haar-Conditioning- und Oberflächenreinigungsmittel verwendet .

Lebensmittelindustrie

Dieses Tensid findet auch Anwendungen in der Lebensmittelindustrie . Es kann als Emulgator verwendet werden, um Zutaten zu mischen, die sich sonst trennen würden, z. B. Öl und Wasser.

Nanoverbundwerkstoffe

Die Kombination von this compound mit Tonmineralien kann zur Bildung von Nanoverbundwerkstoffen führen . Diese Materialien können verbesserte Eigenschaften aufweisen, wie z. B. erhöhte Festigkeit und Verschleißfestigkeit, was sie für verschiedene industrielle Anwendungen geeignet macht.

Forschung zu physikalisch-chemischen Wechselwirkungen

Sodium N-Decanoylsarcosinat wird in der Forschung verwendet, um physikalisch-chemische Wechselwirkungen verschiedener Salze in wässriger Lösung zu untersuchen

Wirkmechanismus

Target of Action

Sodium caproyl sarcosinate is primarily used as a surfactant in various products . Its primary targets are the lipid layers of the skin and hair, where it acts as a foaming and cleansing agent .

Mode of Action

The compound interacts with its targets through its amphiphilic nature, which is due to the hydrophobic 12-carbon chain (caproyl) and the hydrophilic carboxylate . This allows it to effectively bind to both water and oil, enabling it to cleanse by emulsifying and removing oil and dirt from the skin and hair .

Biochemical Pathways

This enzyme converts testosterone to dihydrotestosterone or DHT, which in turn promotes sebum production .

Pharmacokinetics

It is generally considered safe for topical use in cosmetics and personal care products .

Result of Action

The primary result of Sodium caproyl sarcosinate’s action is the effective cleansing of the skin and hair. By emulsifying and removing oil and dirt, it leaves the skin and hair clean . Additionally, its potential inhibitory action on 5 alpha-reductase could lead to a reduction in sebum production .

Action Environment

The action of Sodium caproyl sarcosinate can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the pH of the solution it’s in . The compound is stable in a wide range of pH levels, making it versatile for various formulations . Furthermore, it has been reported to have good resistance to hard-water and salty-water .

Biochemische Analyse

Biochemical Properties

Sodium caproyl sarcosinate is an amphiphilic molecule due to its hydrophobic 12-carbon chain and hydrophilic carboxylate . It is known to interact with other biomolecules, particularly enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic regions of biomolecules .

Cellular Effects

Sodium caproyl sarcosinate has been found to have effects on various types of cells and cellular processes . It is known to influence cell function by acting as a cleansing and foaming agent . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Sodium caproyl sarcosinate involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium caproyl sarcosinate can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Sodium caproyl sarcosinate can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently limited .

Metabolic Pathways

Sodium caproyl sarcosinate is involved in the metabolism of choline to glycine . It interacts with enzymes or cofactors in this metabolic pathway . Specific details on its effects on metabolic flux or metabolite levels are currently limited .

Transport and Distribution

Sodium caproyl sarcosinate is transported and distributed within cells and tissues . It can interact with transporters or binding

Vorbereitungsmethoden

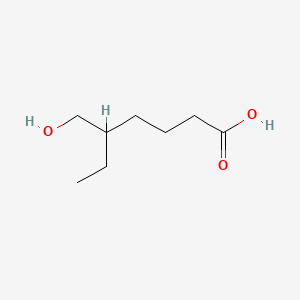

Synthetic Routes and Reaction Conditions: Sodium caproyl sarcosinate is synthesized through the reaction of caproyl chloride with N-methyl glycine (sarcosine). The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as:

Caproyl chloride+N-methyl glycine→Sodium caproyl sarcosinate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of sodium caproyl sarcosinate involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of caproyl sarcosinate. The product is purified through filtration and drying processes to obtain the final compound in either liquid or powder form.

Eigenschaften

IUPAC Name |

sodium;2-[decanoyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXIWMVZOWQLIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184452 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-07-2 | |

| Record name | Sodium caproyl sarcosinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium caproyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CAPROYL SARCOSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B571484.png)

![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)